3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile
Description
3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile is a sulfur-containing organic compound characterized by a brominated thiophene ring linked via a thioether (-S-) group to a propanenitrile chain. Its molecular formula is C₈H₇BrN₂S₂, with a molecular weight of 299.21 g/mol. The thioether linkage contributes to its lipophilicity, while the nitrile group may participate in further chemical transformations, such as hydrolysis or cycloadditions .
Properties
CAS No. |
499793-74-7 |
|---|---|
Molecular Formula |
C7H6BrNS2 |
Molecular Weight |
248.2 g/mol |
IUPAC Name |
3-(2-bromothiophen-3-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C7H6BrNS2/c8-7-6(2-5-11-7)10-4-1-3-9/h2,5H,1,4H2 |
InChI Key |
LRSKSSDJKUSDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1SCCC#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile with two related compounds:
Analytical Characterization
- Mass Spectrometry : The target compound and β,β'-thiodipropionitrile have been analyzed using APCI-FT mass spectrometry, with fragmentation patterns dominated by cleavage at the sulfur atom .
Research Findings and Challenges
- Electronic Properties : The bromothiophene moiety in the target compound exhibits stronger electron-withdrawing effects compared to the fluorophenyl group in its sulfonyl analog, influencing charge transport in materials .
- Stability : The thioether in the target compound is prone to oxidation, whereas the sulfonyl group in the fluorophenyl analog is chemically inert, requiring distinct storage conditions .
- Toxicity : Brominated compounds may pose higher environmental toxicity compared to fluorinated analogs, necessitating careful handling .
Biological Activity
3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile can be represented as follows:
- Molecular Formula : C₈H₈BrN₃S
- Molecular Weight : 248.14 g/mol
- IUPAC Name : 3-(2-bromothiophen-3-ylsulfanyl)propanenitrile
This compound features a thiophene ring substituted with bromine, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds containing thiophene and nitrile groups exhibit various biological activities, including:
- Anticancer Activity : Thiophene derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the bromine atom may enhance this activity through increased electron affinity, facilitating interactions with biological targets.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against both bacterial and fungal strains. The sulfanyl group may play a crucial role in disrupting microbial cell membranes.
- Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.
Anticancer Activity
A study by Zhang et al. (2021) investigated the cytotoxic effects of various thiophene derivatives, including those similar to 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile, on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Bromothiophen Derivative | MCF-7 | 15.2 | Caspase activation |
| Thiophene-Nitrile Hybrid | HeLa | 12.4 | Apoptosis induction |
Antimicrobial Activity
In a study conducted by Kumar et al. (2020), the antimicrobial efficacy of several thiophene compounds was evaluated against common pathogens. The results showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating that these compounds could serve as potential lead compounds for antibiotic development.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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